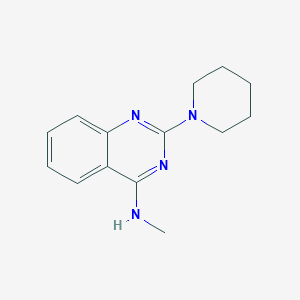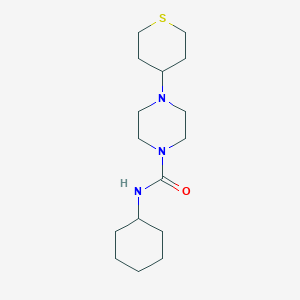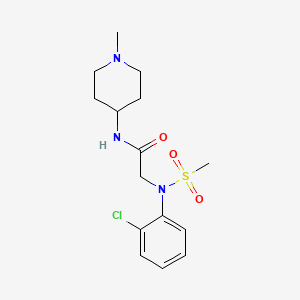![molecular formula C17H22N6 B4456156 Diethyl{2-[(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amino]ethyl}amine](/img/structure/B4456156.png)
Diethyl{2-[(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amino]ethyl}amine
描述
Diethyl{2-[(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amino]ethyl}amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a phenyl group attached to a pyrazolo[4,5-e]pyrimidine core, further linked to a diethylaminoethyl group
作用机制
Target of Action
The primary targets of N,N-diethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine are Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs) . CDKs are crucial regulators of cell cycle progression, and their dysregulation can lead to uncontrolled cell proliferation and cancer . FGFRs, on the other hand, play a significant role in cell differentiation, growth, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active sites of CDKs and FGFRs, preventing them from carrying out their normal functions . This inhibition disrupts the cell cycle and growth factor signaling pathways, leading to a halt in cell proliferation and growth .
Biochemical Pathways
The inhibition of CDKs and FGFRs affects multiple biochemical pathways. The most notable is the disruption of the cell cycle, as CDKs are key regulators of this process . Additionally, the inhibition of FGFRs affects the Fibroblast Growth Factor (FGF) signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and angiogenesis .
Pharmacokinetics
The structure of the compound suggests that it may have good bioavailability
Result of Action
The inhibition of CDKs and FGFRs by N,N-diethyl-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine leads to a halt in cell proliferation and growth . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
生化分析
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism
Cellular Effects
Some pyrazolo[3,4-d]pyrimidines have shown significant antitumor activity against various types of tumor cell lines . They have been reported to reduce cell division and/or induce apoptosis in tumor cells
Molecular Mechanism
It is known that pyrazolo[3,4-d]pyrimidines can inhibit protein kinases, which could potentially lead to changes in gene expression, enzyme inhibition or activation
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl{2-[(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amino]ethyl}amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,5-e]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the attachment of the diethylaminoethyl group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Diethyl{2-[(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amino]ethyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Diethyl{2-[(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amino]ethyl}amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with similar structural features but different functional groups.
Phenylpyrazoles: Compounds containing a phenyl group attached to a pyrazole ring, sharing some structural similarities.
Triazolopyrimidines: Compounds with a triazole ring fused to a pyrimidine core, exhibiting similar chemical properties.
Uniqueness
Diethyl{2-[(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)amino]ethyl}amine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
N',N'-diethyl-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-3-22(4-2)11-10-18-16-15-12-21-23(17(15)20-13-19-16)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJFSEWVOUFHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(difluoromethyl)-6-methyl-2-(2-pyridinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4456076.png)
![4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4456090.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4456096.png)
![2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4456110.png)
![N-[4-({4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4456112.png)


![1-METHANESULFONYL-N-[1-(2-METHOXYPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4456127.png)
![4-[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B4456138.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4456147.png)
![4-FLUORO-N-[2-(PROPAN-2-YLOXY)PHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B4456150.png)
![N-(2,5-dimethoxyphenyl)-4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B4456151.png)
![{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B4456164.png)

